4-(Thiophen-3-ylmethyl)piperazin-2-one
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Overview
Description
4-(Thiophen-3-ylmethyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the piperazine and thiophene rings imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
It is structurally related to piperazine, which is known to act as an anthelmintic agent . Piperazine compounds generally paralyze parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Based on its structural similarity to piperazine, it may also act as a gaba receptor agonist . This would result in the paralysis of parasites, facilitating their removal from the host body .
Biochemical Pathways
Piperazine and its derivatives have been shown to interfere with the function of the neuromuscular system of parasites, leading to their paralysis .
Pharmacokinetics
Piperazine, a structurally related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Based on its structural similarity to piperazine, it may lead to the paralysis of parasites, facilitating their removal from the host body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-ylmethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired piperazin-2-one .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-ylmethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The piperazine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-ylmethyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine
Uniqueness
4-(Thiophen-3-ylmethyl)piperazin-2-one is unique due to the combination of the piperazine and thiophene rings, which imparts distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its potential for electronic and optical applications, while the piperazine ring provides a versatile scaffold for drug development.
Properties
IUPAC Name |
4-(thiophen-3-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9-6-11(3-2-10-9)5-8-1-4-13-7-8/h1,4,7H,2-3,5-6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGQUXSGZARQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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